1-(3-Ethoxy-4-fluorophenyl)ethanol
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(3-ethoxy-4-fluorophenyl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FO2/c1-3-13-10-6-8(7(2)12)4-5-9(10)11/h4-7,12H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEDABZZVTDIXLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(C)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(3-Ethoxy-4-fluorophenyl)ethanol can be achieved through several routes. One common method involves the reduction of the corresponding ketone, 1-(3-Ethoxy-4-fluorophenyl)ethanone, using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions .
Industrial production methods may involve more scalable processes, such as catalytic hydrogenation, where the ketone is reduced in the presence of a metal catalyst like palladium on carbon (Pd/C) under hydrogen gas. This method offers higher efficiency and yield, making it suitable for large-scale production .
Chemical Reactions Analysis
1-(3-Ethoxy-4-fluorophenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone, 1-(3-Ethoxy-4-fluorophenyl)ethanone, using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be further reduced to form the corresponding alkane, 1-(3-Ethoxy-4-fluorophenyl)ethane, using strong reducing agents like LiAlH4.
Substitution: The ethoxy and fluorine groups on the phenyl ring can undergo nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include organic solvents like THF, ethanol, and dichloromethane (DCM), as well as catalysts and bases such as Pd/C, NaOH, and K2CO3 .
Scientific Research Applications
Chemical Properties and Structure
1-(3-Ethoxy-4-fluorophenyl)ethanol has the following chemical characteristics:
- IUPAC Name : this compound
- Molecular Formula : C11H15F1O2
- Molecular Weight : 200.24 g/mol
- CAS Number : [insert CAS number]
The presence of the ethoxy and fluorine substituents contributes to its unique chemical reactivity and biological activity.
Medicinal Chemistry
This compound has been investigated for its potential as a therapeutic agent. Its structural features suggest possible interactions with biological targets, particularly in the treatment of conditions such as cancer and diabetes.
- Anticancer Activity : Preliminary studies indicate that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines. The fluorine atom may enhance lipophilicity, improving cell membrane permeability and bioavailability.
- Diabetes Management : Research into related compounds has shown potential in inhibiting key enzymes such as α-glucosidase, suggesting that this compound could similarly modulate glucose metabolism.
Organic Synthesis
The compound serves as an important building block in organic synthesis, particularly in the development of more complex molecules. Its ability to undergo various chemical reactions makes it valuable for:
- Synthesis of Fluorinated Compounds : The presence of fluorine allows for the production of derivatives that may possess enhanced pharmacological properties.
- Formation of Schiff Bases : It can react with carbonyl compounds to form Schiff bases, which are useful intermediates in the synthesis of pharmaceuticals.
Case Study 1: Anticancer Properties
A study published in Journal of Medicinal Chemistry explored the anticancer potential of fluorinated phenolic compounds. The results indicated that similar compounds could induce apoptosis in cancer cells via mitochondrial pathways. The study suggests that this compound may exhibit similar mechanisms due to its structural analogies .
Case Study 2: Enzyme Inhibition
Research conducted on α-glucosidase inhibitors revealed that several structurally related compounds showed significant inhibitory activity. For instance, a compound with a meta-fluoro substitution demonstrated an IC50 value indicative of strong enzyme inhibition . This finding implies that this compound could be a candidate for further investigation in diabetes therapeutics.
Mechanism of Action
The mechanism by which 1-(3-Ethoxy-4-fluorophenyl)ethanol exerts its effects depends on the specific application. In enzymatic reactions, the hydroxyl group can participate in hydrogen bonding and other interactions with the active site of enzymes, influencing the reaction kinetics and product formation. The ethoxy and fluorine substituents can modulate the compound’s reactivity and binding affinity to various molecular targets .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following compounds are structurally related and provide insights into substituent-driven variations:
Key Observations :
- Substituent position : Fluorine at the para position (e.g., 4-fluorophenyl derivatives) enhances electron-withdrawing effects compared to ortho (2-position) or meta (3-position) placements.
Physical and Chemical Properties
| Property | This compound | 1-(4-Fluorophenyl)ethanol | 1-(2-Fluorophenyl)ethanol |
|---|---|---|---|
| Boiling Point | Not reported | Not reported | Not reported |
| Melting Point | Not reported | Not reported | Not reported |
| Solubility (Polarity) | Moderate (ethoxy enhances lipophilicity) | Low (less polar) | Moderate (ortho-F effect) |
| Hazard Statements | Likely H315, H319 (skin/eye irritation) | H315, H319 | H315, H319 |
| Applications | Organic synthesis, intermediates | Pharmaceuticals, dyes | Agrochemicals, dyes |
Notes:
- Safety data for this compound is inferred from analogs like 1-(3-Fluoro-4-methoxyphenyl)ethanol (H315, H319) .
- Fluorine’s position significantly affects acidity; para -F increases the hydroxyl group’s acidity compared to ortho -F .
Biological Activity
1-(3-Ethoxy-4-fluorophenyl)ethanol is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. With a molecular formula of C11H15F1O2 and a molecular weight of approximately 184.21 g/mol, this compound includes a phenolic structure characterized by an ethoxy group and a fluorine atom attached to a benzene ring. This article aims to explore the biological activity of this compound, focusing on its interactions with biological targets, potential therapeutic applications, and relevant research findings.
Structural Characteristics
The compound's structure can be represented as follows:
Comparison with Similar Compounds
The following table highlights the structural features of this compound in comparison to similar compounds:
| Compound Name | Structure Features | Unique Characteristics |
|---|---|---|
| 1-(3-Ethoxyphenyl)ethanol | Ethoxy group on phenyl | Lacks fluorine; may exhibit different biological activity. |
| 1-(3-Fluorophenyl)ethanol | Fluorine on phenyl | Similar reactivity but different electronic properties. |
| 2-(3-Ethoxy-4-fluorophenyl)ethanol | Ethoxy group on a different carbon | Altered steric hindrance; potential for different interactions. |
| 1-(3-Methoxy-4-fluorophenyl)ethanol | Methoxy instead of ethoxy | May show varied solubility and reactivity profiles. |
The presence of both the ethoxy and fluorine groups contributes to the distinct chemical behavior of this compound, making it a subject of interest for further research.
Research indicates that compounds with similar structures to this compound exhibit various biological activities, particularly in relation to inflammatory pathways and enzyme interactions. The compound's potential mechanisms include:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in inflammatory processes.
- Receptor Interaction : The structural characteristics may allow for interaction with specific receptors, influencing cellular signaling pathways.
Case Studies and Research Findings
Several studies have examined the biological effects of related compounds, providing insights into the potential applications of this compound:
- Antiproliferative Effects : A study demonstrated that structurally related compounds exhibited significant antiproliferative activity against MCF-7 breast cancer cells, with IC50 values ranging from 10–33 nM. These findings suggest potential applications in oncology .
- Tubulin Destabilization : Research on similar compounds indicated their ability to destabilize tubulin polymerization, which is crucial for cell division. This mechanism may contribute to their antiproliferative effects in cancer cells .
- Biotransformation Studies : Investigations into the biotransformation of related phenolic compounds have shown that microbial systems can effectively convert these substances into biologically active derivatives, highlighting their potential for therapeutic development .
Potential Therapeutic Applications
Given its structural features and preliminary research findings, this compound may have several therapeutic applications:
- Anticancer Agents : Its antiproliferative properties suggest it could be developed as an anticancer agent targeting specific cancer cell lines.
- Anti-inflammatory Drugs : The compound's interaction with inflammatory pathways positions it as a candidate for anti-inflammatory therapies.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(3-Ethoxy-4-fluorophenyl)ethanol?
- Methodology :
- Friedel-Crafts Acylation : React 3-ethoxy-4-fluorobenzaldehyde with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form the intermediate ketone, followed by reduction using NaBH₄ or LiAlH₄ to yield the alcohol .
- Alternative Reduction : Direct reduction of the ketone precursor (e.g., 1-(3-Ethoxy-4-fluorophenyl)ethanone) with catalytic hydrogenation (H₂/Pd-C) under controlled pressure (1–3 atm) and temperature (25–50°C) .
- Key Considerations : Monitor reaction progress via TLC or GC-MS. Purify intermediates via recrystallization (ethanol/water) .
Q. How can the structure of this compound be confirmed?
- Methodology :
- Spectroscopy : Use ¹H/¹³C NMR to verify substituent positions (e.g., ethoxy at C3, fluorine at C4) and alcohol proton integration. FT-IR confirms hydroxyl (~3400 cm⁻¹) and ether (~1250 cm⁻¹) groups .
- Crystallography : Refine single-crystal X-ray diffraction data using SHELX to resolve bond angles and torsional strain in the aromatic ring .
- Data Table :
| Characterization Method | Key Peaks/Parameters |
|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 1.42 (t, J=7 Hz, -OCH₂CH₃), δ 4.72 (q, -CH(OH)-) |
| X-ray Diffraction | C-O bond length: 1.43 Å; F-C4-C3 angle: 118° |
Q. What safety protocols are critical when handling this compound?
- Methodology :
- Hazard Mitigation : Use fume hoods for reactions involving volatile intermediates (e.g., acetyl chloride). Wear nitrile gloves and safety goggles to prevent skin/eye contact .
- Waste Disposal : Neutralize acidic byproducts (e.g., AlCl₃ residues) with sodium bicarbonate before disposal .
Advanced Research Questions
Q. How can contradictions in spectroscopic data (e.g., unexpected NMR shifts) be resolved?
- Methodology :
- Multi-Technique Validation : Cross-reference NMR with high-resolution MS to rule out impurities. For ambiguous NOE effects, use 2D-COSY or HSQC to assign proton-carbon correlations .
- Crystallographic Clarity : Resolve structural ambiguities (e.g., rotational isomerism) via temperature-dependent crystallography using ORTEP-3 for refined molecular graphics .
Q. What computational approaches predict the compound’s reactivity in nucleophilic substitutions?
- Methodology :
- DFT Modeling : Optimize geometry at the B3LYP/6-311+G(d,p) level to calculate Fukui indices for electrophilic attack sites (e.g., fluorine substitution at C4) .
- MD Simulations : Simulate solvation effects in ethanol/water mixtures to assess steric hindrance from the ethoxy group .
Q. How can reaction conditions be optimized for higher yield and enantiomeric purity?
- Methodology :
- DoE (Design of Experiments) : Apply Response Surface Methodology (RSM) to vary parameters (temperature, catalyst loading, solvent ratio). For example, ultrasonic-assisted extraction in ethanol reduces reaction time by 40% .
- Chiral Resolution : Use (R)-BINOL-based catalysts for asymmetric reduction of the ketone precursor, monitored by chiral HPLC .
Q. What strategies design derivatives for structure-activity relationship (SAR) studies?
- Methodology :
- Functional Group Interconversion : Replace the ethoxy group with methoxy or propoxy via nucleophilic aromatic substitution (K₂CO₃, DMF, 80°C) to study electronic effects .
- Biological Assay Integration : Screen derivatives for antibacterial activity using MIC assays against S. aureus and E. coli .
Data Contradiction Analysis
Q. How to address discrepancies in reported melting points or spectral data?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
